Extended PEG11 Spacer Confers 32-Atom Linker Span Versus 14 Atoms for PEG4: Implications for PROTAC Ternary Complex Geometry
The PEG11 backbone in Benzyl-PEG11-MS contains 11 ethylene oxide repeat units, corresponding to an extended chain of approximately 32 atoms (excluding terminal groups). In contrast, Benzyl-PEG4-MS contains only 4 ethylene oxide units, providing an extended span of approximately 14 atoms. This difference of ~18 atoms (approximately 2.2× length) represents a functionally significant variation in the spatial distance that can be bridged between an E3 ligase ligand and a target protein ligand in PROTAC design. Systematic linker length optimization studies have established that ternary complex formation and subsequent ubiquitination efficiency are exquisitely sensitive to PEG linker length, with optimal degradation potency occurring at specific n-values that vary by target protein and ligand pair [1].
| Evidence Dimension | Approximate extended chain length (atoms, excluding terminals) |
|---|---|
| Target Compound Data | Benzyl-PEG11-MS: ~32 atoms (PEG11 chain) |
| Comparator Or Baseline | Benzyl-PEG4-MS: ~14 atoms (PEG4 chain) |
| Quantified Difference | ~18 atoms (~2.2× increase in chain length) |
| Conditions | Calculated based on standard PEG repeat unit geometry (3 atoms per ethylene oxide unit: O-CH₂-CH₂) |
Why This Matters
Selection of the appropriate PEG chain length is critical for achieving productive ternary complex geometry in PROTAC applications; Benzyl-PEG11-MS offers a mid-range spacer that may be optimal when PEG4/PEG6 are too short and PEG12/PEG24 introduce excessive flexibility or synthetic burden.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 17, 2025. View Source
